molecular formula C14H14OS B6371519 2-Methyl-5-(4-methylthiophenyl)phenol CAS No. 1261967-54-7

2-Methyl-5-(4-methylthiophenyl)phenol

Cat. No.: B6371519
CAS No.: 1261967-54-7
M. Wt: 230.33 g/mol
InChI Key: DIZOKOJCQGPCCD-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylthiophenyl)phenol is an organic compound with the molecular formula C14H14OS and a molecular weight of 230.33 g/mol . This compound is characterized by the presence of a phenol group substituted with a methyl group and a 4-methylthiophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-5-(4-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-Methyl-5-(4-methylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone structure.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(4-methylthiophenyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The methylthiophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

2-Methyl-5-(4-methylthiophenyl)phenol can be compared with other similar compounds, such as:

    2-Methyl-4-(4-methylthiophenyl)phenol: This compound has a similar structure but with a different substitution pattern.

    4-Methyl-5-(4-methylthiophenyl)phenol: Another similar compound with a different arrangement of substituents.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-5-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZOKOJCQGPCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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